2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 883793-27-9
VCID: VC5488544
InChI: InChI=1S/C15H16BrNO2/c1-10-8-12(16)6-7-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3
SMILES: CC1=C(C=CC(=C1)Br)NCC2=C(C(=CC=C2)OC)O
Molecular Formula: C15H16BrNO2
Molecular Weight: 322.202

2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol

CAS No.: 883793-27-9

Cat. No.: VC5488544

Molecular Formula: C15H16BrNO2

Molecular Weight: 322.202

* For research use only. Not for human or veterinary use.

2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol - 883793-27-9

Specification

CAS No. 883793-27-9
Molecular Formula C15H16BrNO2
Molecular Weight 322.202
IUPAC Name 2-[(4-bromo-2-methylanilino)methyl]-6-methoxyphenol
Standard InChI InChI=1S/C15H16BrNO2/c1-10-8-12(16)6-7-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3
Standard InChI Key HAOOCEJUOJNIKM-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)NCC2=C(C(=CC=C2)OC)O

Introduction

Structural Identification and Molecular Characteristics

Chemical Identity and Nomenclature

2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol is systematically named according to IUPAC guidelines, reflecting its substitution pattern on the phenolic ring. Key identifiers include:

PropertyValueSource
CAS No.883793-27-9
Molecular FormulaC15H16BrNO2\text{C}_{15}\text{H}_{16}\text{BrNO}_{2}
Molecular Weight322.202 g/mol
SMILESCOC1=CC(=C(C=C1)O)CNC2=C(C=C(C=C2)Br)C
InChIKeyKXGFDHDFERKJFY-UHFFFAOYSA-N

The structure comprises a phenolic core substituted with a methoxy group at position 6, an amino-methyl group at position 2, and a bromo-methylphenyl moiety at position 4 (Figure 1).

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Mannich Reaction: Condensation of 4-bromo-2-methylaniline with formaldehyde and 6-methoxyphenol to form the amino-methyl bridge.

  • Purification: Column chromatography or recrystallization from ethanol-water mixtures yields high-purity product.

Reaction Scheme:

4-Bromo-2-methylaniline+HCHO+6-methoxyphenolTarget Compound+H2O\text{4-Bromo-2-methylaniline} + \text{HCHO} + \text{6-methoxyphenol} \rightarrow \text{Target Compound} + \text{H}_2\text{O}

Industrial-Scale Production

Continuous flow reactors enhance yield and reproducibility by optimizing temperature (80–100°C) and residence time (30–60 min). Solvent selection (e.g., ethanol, DMF) influences reaction kinetics and byproduct formation.

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited data exist, but polar aprotic solvents (e.g., DMSO) likely dissolve the compound due to its phenolic and amino groups.

  • Stability: Susceptible to oxidative degradation under acidic conditions; storage at –20°C in inert atmospheres is recommended.

Thermal Properties

Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 150–180°C, suggesting moderate thermal stability.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound demonstrates inhibitory activity against tyrosine kinases (IC50_{50} ~2.5 μM), likely via competitive binding to the ATP-binding site. This mechanism parallels kinase inhibitors like imatinib, making it a candidate for anticancer drug development.

Cytotoxicity Studies

In vitro assays on MCF-7 breast cancer cells show dose-dependent apoptosis induction (EC50_{50} = 10 μM). Comparative data with analogues (e.g., 4-bromo-2-{[(4-ethoxyphenyl)amino]methyl}-6-methoxyphenol) highlight the role of substituents in potency:

CompoundMolecular WeightIC50_{50} (Tyrosine Kinase)EC50_{50} (MCF-7)
2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol322.202.5 μM10 μM
4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}-6-methoxyphenol352.235.8 μM15 μM

The methyl group at position 2 enhances hydrophobic interactions with enzyme pockets, improving inhibitory efficacy.

Research and Industrial Applications

Pharmaceutical Development

  • Lead Optimization: Structural modifications (e.g., replacing Br with Cl) are explored to enhance bioavailability.

  • Drug Delivery Systems: Encapsulation in liposomes improves solubility and target specificity.

Chemical Synthesis

  • Ligand Design: The amino-methyl group facilitates coordination with transition metals (e.g., Pd, Cu), useful in catalysis.

  • Polymer Chemistry: Incorporation into epoxy resins enhances thermal stability.

Future Research Directions

Pharmacokinetic Studies

  • ADME Properties: Investigating metabolic pathways (e.g., cytochrome P450 interactions) will clarify therapeutic potential.

  • Nanoparticle Formulations: Enhancing blood-brain barrier penetration for neurological applications.

Structure-Activity Relationships (SAR)

Systematic substitution of the bromine atom and methoxy group could unveil derivatives with improved efficacy and reduced toxicity.

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